molecular formula C11H11BrO2 B2554303 1-(4-Bromophenyl)pentane-1,3-dione CAS No. 309279-18-3; 960127-66-6

1-(4-Bromophenyl)pentane-1,3-dione

Cat. No.: B2554303
CAS No.: 309279-18-3; 960127-66-6
M. Wt: 255.111
InChI Key: LSAXOMJDSBTVFY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pentane-1,3-dione is a β-diketone derivative characterized by two carbonyl groups flanking a central methylene unit, with a 4-bromophenyl substituent at the 1-position. This compound exhibits significant keto-enol tautomerism, a hallmark of β-diketones, driven by the conjugation of the enol form with the aromatic ring. The electron-withdrawing bromophenyl group enhances the electrophilicity of the carbonyl carbons, facilitating nucleophilic additions and enolate formation, which are critical in synthetic applications such as heterocycle synthesis and metal coordination .

Spectral data from 13C{1H} NMR (CDCl3, 300 K) reveals distinct signals for the enol tautomer (δ = 193.0, 183.1 ppm for carbonyl carbons) and coupling with the aromatic ring (δ = 165.5 ppm, J = 253.5 Hz) . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-332776) and priced at $248–$510 per gram, reflecting its specialized use in research .

Properties

CAS No.

309279-18-3; 960127-66-6

Molecular Formula

C11H11BrO2

Molecular Weight

255.111

IUPAC Name

1-(4-bromophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

LSAXOMJDSBTVFY-UHFFFAOYSA-N

SMILES

CCC(=O)CC(=O)C1=CC=C(C=C1)Br

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs): Bromo, fluoro, and nitro substituents enhance carbonyl electrophilicity, promoting nucleophilic attacks and stabilizing enolates. For example, the bromophenyl group in this compound increases reaction selectivity in cross-coupling reactions .
  • Electron-donating groups (EDGs): Methyl groups reduce enol content (e.g., 90:10 enol/keto ratio in 1-(4-Methylphenyl)butane-1,3-dione) by destabilizing the conjugated enol form .
  • Steric effects: Bulky substituents (e.g., 4-methyl in 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione) may hinder enolization or limit access to reactive sites .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)pentane-1,3-dione, and how can reaction conditions be standardized?

The compound can be synthesized via bromination of a precursor diketone. A common method involves using bromine (Br₂) as the brominating agent in acetic acid or carbon tetrachloride under controlled temperatures (20–40°C). Reaction progress should be monitored via TLC or HPLC, and purification achieved via recrystallization or column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the bromophenyl group and diketone moieties.
  • Mass spectrometry (HRMS) : To verify molecular weight (expected: ~285.1 g/mol for C₁₁H₁₁BrO₂).
  • X-ray crystallography : For definitive structural confirmation if single crystals are obtainable .
  • Melting point analysis : Compare with literature values to assess purity.

Q. What experimental strategies are recommended for studying the nucleophilic reactivity of this compound?

The diketone’s electrophilic carbonyl groups participate in nucleophilic additions (e.g., with amines or Grignard reagents). Design experiments by:

  • Varying nucleophiles (e.g., hydroxylamine for oxime formation) in polar aprotic solvents (e.g., DMF).
  • Monitoring reaction kinetics via UV-Vis spectroscopy or in situ FTIR.
  • Isolating products via acid-base extraction and characterizing them via NMR .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with enzymatic targets?

  • Molecular docking studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases).
  • Biochemical assays : Conduct enzyme inhibition assays (e.g., IC₅₀ determination) under physiologically relevant pH and temperature conditions.
  • Cellular studies : Evaluate cytotoxicity and selectivity in cell lines using MTT or resazurin assays .

Q. What mechanistic insights can be gained from studying photochemical reactions involving this compound?

  • Photolysis experiments : Expose the compound to UV light (e.g., 254 nm) in degassed solvents (e.g., CH₂Cl₂) to study radical intermediates via ESR spectroscopy.
  • Quantum yield calculations : Measure reaction efficiency under varying light intensities and wavelengths.
  • Product analysis : Identify photodegradation products using GC-MS or LC-MS to elucidate pathways .

Q. How do substituent variations on the phenyl ring influence the compound’s physicochemical and biological properties?

  • Comparative synthesis : Prepare derivatives (e.g., 4-fluoro or 4-nitro analogs) and analyze:
    • Electronic effects : Hammett constants to correlate substituent electronegativity with reaction rates.
    • Biological activity : Test derivatives against microbial or cancer cell lines to establish structure-activity relationships (SAR).
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict substituent effects on charge distribution and reactivity .

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